AGK7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

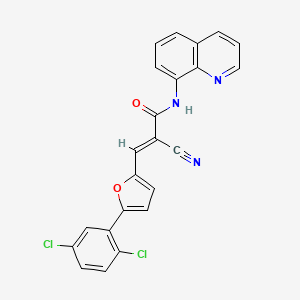

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDKBSLEHFRKGG-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AGK7: A Comprehensive Technical Guide to its Role as an Inactive Structural Isomer of the SIRT2 Inhibitor AGK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of sirtuin biology and the development of targeted therapeutics, the use of precise chemical probes is paramount. Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a key regulator in various cellular processes, including cell cycle control, cytoskeletal dynamics, and neurodegeneration. AGK2 is a well-characterized, cell-permeable, and selective inhibitor of SIRT2.[1] Crucial to validating the on-target effects of AGK2 is the use of a closely related but inactive control compound. This technical guide provides an in-depth overview of this compound, the inactive structural isomer of AGK2, and its application as a negative control in SIRT2 research.

This compound: The Inactive Isomer of AGK2

This compound is a structural isomer of AGK2, meaning it shares the same molecular formula but differs in the arrangement of its atoms.[1] This subtle structural dissimilarity, specifically the position of a nitrogen atom in the quinoline group, renders this compound significantly less potent as a SIRT2 inhibitor.[2] This property makes this compound an ideal negative control for experiments involving AGK2, allowing researchers to differentiate the specific effects of SIRT2 inhibition from any potential off-target effects of the chemical scaffold.[1]

Data Presentation: Quantitative Comparison of AGK2 and this compound

The inhibitory activity of AGK2 and this compound against sirtuins is quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for both compounds against SIRT1, SIRT2, and SIRT3, demonstrating the potent and selective inhibition of SIRT2 by AGK2 and the lack thereof by this compound.

| Compound | Target | IC50 Value (µM) |

| AGK2 | SIRT1 | 30[3] |

| SIRT2 | 3.5 [3] | |

| SIRT3 | 91[3] | |

| This compound | SIRT1 | >50[2] |

| SIRT2 | >50[2] | |

| SIRT3 | >5[2] |

Experimental Protocols

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the in vitro inhibitory activity of compounds like AGK2 and this compound against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)

-

NAD+

-

SIRT2 assay buffer

-

Developer solution

-

AGK2 and this compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of AGK2 and this compound in SIRT2 assay buffer. A DMSO vehicle control should also be prepared.

-

Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the SIRT2 enzyme. Subsequently, add the diluted test compounds (AGK2 or this compound) or the DMSO vehicle control. Incubate the plate for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.[4]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.[5]

-

Incubation: Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.[4]

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.[4]

-

Final Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.[4]

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 350-360 nm and emission at 450-465 nm).[5]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Western Blot for α-Tubulin Acetylation

This protocol is used to assess the cellular activity of SIRT2 inhibitors by measuring the acetylation level of its substrate, α-tubulin. An increase in acetylated α-tubulin indicates SIRT2 inhibition.

Materials:

-

Cell culture reagents

-

AGK2 and this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of AGK2, this compound, and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for acetylated-α-tubulin and normalize them to the total α-tubulin levels.

Mandatory Visualization

SIRT2-Mediated α-Tubulin Deacetylation Pathway

Caption: SIRT2 deacetylates α-tubulin, a key component of microtubules.

Experimental Workflow for Comparing AGK2 and this compound

Caption: Workflow for validating SIRT2 inhibition by AGK2 using this compound.

References

Chemical and physical properties of AGK7

This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and experimental applications of AGK7. It is intended for researchers, scientists, and drug development professionals working with sirtuin modulators.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable small molecule.[1] It is widely recognized and utilized in research as an inactive control for AGK2, a potent inhibitor of Sirtuin 2 (SIRT2).[1][2] Structurally, this compound is an isomer of AGK2, with the primary difference being the position of a nitrogen atom within the quinoline group.[2][3]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Formal Name | 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-8-quinolinyl-2-propenamide[2][3] |

| Synonyms | SIRT2 Inhibitor (Inactive Control)[2][3] |

| CAS Number | 304896-21-7[2][3][4] |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂[2][3] |

| Molecular Weight | 434.3 g/mol [2][3] |

| Purity | >95-99%[3][5] |

| Appearance | Crystalline solid[3] |

| Solubility | DMSO: ~0.5 mg/mL[2][3]; DMF: ~0.2 mg/mL[2][3] |

| Storage | Long-term: -20°C to -80°C[3][5]; Short-term: Ambient |

| Stability | ≥ 4 years (under proper storage)[2] |

| InChI Key | WRDKBSLEHFRKGG-RVDMUPIBSA-N[2][3] |

| Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 |

Mechanism of Action

This compound serves as a crucial negative control in experiments investigating the biological effects of SIRT2 inhibition by its active isomer, AGK2. While AGK2 is a selective inhibitor of SIRT2 with an IC₅₀ value of 3.5 µM, this compound demonstrates significantly lower activity.[1][2][3] Its IC₅₀ values are greater than 50 µM for both SIRT1 and SIRT2, and greater than 5 µM for SIRT3, confirming its status as an inactive control for these sirtuins.[2][3][6] This differential activity, despite the structural similarity, allows researchers to distinguish the specific effects of SIRT2 inhibition from any potential off-target or compound-related effects.

Signaling Pathways Involving SIRT2

SIRT2 is a NAD⁺-dependent deacetylase predominantly located in the cytoplasm.[7] It plays a significant role in various cellular processes, including cell cycle regulation and microtubule dynamics, primarily through the deacetylation of α-tubulin.[1][7] The inhibition of SIRT2 by compounds like AGK2 (using this compound as a control) leads to hyperacetylation of α-tubulin, which has been linked to neuroprotection.

In models of Parkinson's disease, SIRT2 inhibition has been shown to rescue α-synuclein-mediated toxicity and protect dopaminergic neurons.[4][8][9] The underlying mechanism involves the modulation of downstream signaling pathways, including the NF-κB and MAP kinase (MAPK) pathways, which are critical in regulating inflammation, oxidative stress, and cell survival.[7][10][11]

Experimental Protocols

This compound is exclusively used as a negative control alongside its active counterpart, AGK2, to validate that the observed biological effects are due to the specific inhibition of SIRT2. Below is a generalized protocol for a typical cell-based assay.

This protocol provides a framework for assessing the effect of SIRT2 inhibition on α-tubulin acetylation and cell viability in a cultured cell line (e.g., HeLa or SH-SY5Y).

1. Materials:

-

AGK2 (SIRT2 inhibitor)

-

This compound (Inactive control)

-

DMSO (vehicle)

-

Cell culture medium and supplements

-

Primary antibodies (acetylated α-tubulin, total α-tubulin, β-actin)

-

HRP-conjugated secondary antibodies

-

Lysis buffer (e.g., RIPA)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blot equipment

-

Cell viability assay kit (e.g., MTT or CCK-8)

2. Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Prepare stock solutions of AGK2 and this compound in DMSO.

-

Treat cells with varying concentrations of AGK2 (e.g., 0-40 µM).

-

Treat separate sets of cells with equivalent concentrations of this compound as a negative control.

-

Include a vehicle-only control group (DMSO).

-

Incubate cells for the desired time period (e.g., 24 hours).

-

-

Western Blotting for α-tubulin Acetylation:

-

After treatment, wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against acetylated α-tubulin and total α-tubulin (or a loading control like β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

-

Quantify band intensity to determine the ratio of acetylated to total α-tubulin.

-

-

Cell Viability Assay:

-

In a separate plate, treat cells as described in the "Cell Culture and Treatment" section.

-

At the end of the incubation period, add the viability reagent (e.g., MTT) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability relative to the vehicle control.

-

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 304896-21-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. Enzo Life Sciences this compound (SIRT2 inhibitor, inactive control) (5mg). CAS: | Fisher Scientific [fishersci.com]

- 6. This compound | Sirtuin | TargetMol [targetmol.com]

- 7. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting SIRT-2 by AK-7 restrains airway inflammation and oxidative damage promoting lung resurgence through NF-kB and MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

AGK7's Role as a Negative Control for SIRT2 Inhibition: An In-depth Technical Guide

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a variety of diseases, including neurodegenerative disorders and cancer.[1] Primarily located in the cytoplasm, SIRT2 plays a crucial role in regulating various cellular processes by deacetylating key protein substrates, such as α-tubulin.[1][2] The small molecule AGK2 is a cell-permeable and selective inhibitor of SIRT2, making it a valuable tool for studying the biological functions of this enzyme.[2] To ensure that the observed biological effects of AGK2 are a direct result of SIRT2 inhibition and not due to off-target effects of its chemical structure, a proper negative control is essential.[3] this compound, a structural isomer of AGK2 with significantly reduced inhibitory activity against SIRT2, serves as this critical negative control.[3] This technical guide provides a comprehensive overview of this compound's role, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 304896-21-7[4][5] |

| Synonym | SIRT2 Inhibitor (Inactive Control)[4] |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂[4] |

| Molecular Weight | 434.3 g/mol [4] |

| Purity | ≥95%[4] |

| Solubility | Soluble in DMSO |

Core Principle: The Rationale for a Negative Control

In pharmacological studies, it is crucial to differentiate the specific "on-target" effects of a drug from "off-target" effects that may arise from the compound's chemical scaffold interacting with other cellular components.[6][7] this compound is structurally very similar to AGK2, differing only in the position of a nitrogen atom in the quinoline group.[4] This subtle change drastically reduces its ability to inhibit SIRT2 while maintaining a similar chemical structure.[3] Therefore, any cellular effect observed with AGK2 but not with this compound at equivalent concentrations can be more confidently attributed to the specific inhibition of SIRT2.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Enzo Life Sciences this compound (SIRT2 inhibitor, inactive control) (5mg). CAS: | Fisher Scientific [fishersci.com]

- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. icr.ac.uk [icr.ac.uk]

The Role of AGK7 as an Inactive Control in the Development of the SIRT2 Inhibitor AGK2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AGK7 is a chemical compound that has played a critical, albeit indirect, role in the investigation of potential therapeutic strategies for neurodegenerative diseases. It is not a drug candidate itself but serves as an essential inactive control for its structural isomer, AGK2. AGK2 is a cell-permeable and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase.[1][2] The primary utility of this compound is to ensure that the biological effects observed with AGK2 are a direct result of SIRT2 inhibition and not due to off-target effects of the chemical scaffold.[3] This guide provides a comprehensive overview of the data and experimental protocols related to this compound, in the context of the development and study of AGK2.

The Discovery and Rationale for an Inactive Control

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. A significant challenge in this process is distinguishing the biological effects of on-target enzyme inhibition from other, unintended interactions of the inhibitor molecule. To address this, researchers often employ a structurally similar but biologically inactive control compound. This compound fulfills this role for AGK2.[3]

AGK2 was identified as a potent inhibitor of SIRT2 and was shown to rescue alpha-synuclein toxicity in cellular and Drosophila models of Parkinson's disease.[4] To validate that this neuroprotective effect was due to the inhibition of SIRT2, its structural isomer, this compound, was used. This compound differs from AGK2 only in the position of a nitrogen atom in the quinoline group.[1] This subtle structural change significantly reduces its inhibitory activity against SIRT2, making it an ideal negative control.[1][3]

Quantitative Data Summary

The key distinguishing feature between AGK2 and this compound is their differential inhibitory activity against sirtuin isoforms. The following table summarizes the available quantitative data for both compounds.

| Compound | Target | IC50 | Reference(s) |

| AGK2 | SIRT2 | 3.5 µM | [1][5] |

| SIRT1 | 30 µM | [5] | |

| SIRT3 | 91 µM | [5] | |

| This compound | SIRT1 | >50 µM | [1] |

| SIRT2 | >50 µM | [1] | |

| SIRT3 | >5 µM | [1] |

Experimental Protocols

This compound is primarily used alongside AGK2 in cell-based assays to demonstrate the specificity of SIRT2 inhibition. Below are detailed methodologies for key experiments where this compound serves as a critical control.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of AGK2 and this compound on cell viability and to determine if the protective effects of AGK2 are due to SIRT2 inhibition.

-

Cell Seeding: Seed cells (e.g., H4 human neuroglioma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of AGK2 and this compound in DMSO. Serially dilute the compounds in a complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control. Replace the existing medium in the wells with the medium containing the compounds.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. In studies of alpha-synuclein toxicity, a rescue effect would be observed as an increase in viability in AGK2-treated cells but not in this compound-treated or vehicle-treated cells.[6]

Western Blot for α-Tubulin Acetylation

This protocol is used to confirm the inhibitory activity of AGK2 on the deacetylase activity of SIRT2 in cells by measuring the acetylation level of its substrate, α-tubulin.

-

Cell Lysis: Treat cells with AGK2, this compound, or vehicle control for a specified time. Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against total α-tubulin or another housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: An increase in the ratio of acetylated-α-tubulin to total α-tubulin in AGK2-treated cells compared to this compound-treated and control cells indicates specific inhibition of SIRT2.[3]

Signaling Pathways and Experimental Workflows

SIRT2 Signaling Pathway in the Context of Parkinson's Disease

SIRT2 has been implicated in the pathogenesis of Parkinson's disease through its deacetylation of α-synuclein.[7] Deacetylation of α-synuclein is thought to promote its aggregation and toxicity.[8] Inhibition of SIRT2 by AGK2 is therefore hypothesized to be neuroprotective by preventing this deacetylation.

Caption: SIRT2 deacetylation of α-synuclein and its inhibition by AGK2.

General Experimental Workflow Using this compound as a Control

The following diagram illustrates a typical experimental workflow for evaluating the effects of AGK2, with this compound serving as the negative control.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 304896-21-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. benchchem.com [benchchem.com]

- 4. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Limited Inhibitory Effects of AGK7 on SIRT1, SIRT2, and SIRT3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AGK7, a chemical compound often utilized in sirtuin research. The focus is on its limited inhibitory activity against three key sirtuin isoforms: SIRT1, SIRT2, and SIRT3. This document will detail its inhibitory profile, the experimental methods used to determine its potency, and the relevant cellular pathways.

Introduction

Sirtuins are a family of NAD⁺-dependent lysine deacylases that play crucial roles in cellular homeostasis, metabolism, DNA repair, and cell survival.[1][2][3] There are seven mammalian sirtuins (SIRT1-SIRT7), which are distinguished by their subcellular localizations and substrate specificities.[4][5][6][7] SIRT1 is primarily nuclear, SIRT2 is predominantly cytoplasmic, and SIRT3 is located in the mitochondria.[3][7] Given their involvement in a wide array of physiological and pathological processes, sirtuins are attractive therapeutic targets.

The development of selective sirtuin inhibitors is crucial for dissecting the specific functions of each isoform. This compound is frequently used in research as an inactive control for the potent and selective SIRT2 inhibitor, AGK2.[8] Structurally similar to AGK2, this compound differs only in the position of a nitrogen atom in the quinoline group, yet this minor change drastically reduces its inhibitory activity against sirtuins.[8]

Data Presentation: Inhibitory Potency of this compound

The inhibitory effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data clearly demonstrates that this compound is a weak inhibitor of SIRT1, SIRT2, and SIRT3.

| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity Profile |

| This compound | >50[8][9] | >50[8][9] | >5[8][9] | Weak inhibitor; used as an inactive control for AGK2.[8] |

| AGK2 (for comparison) | ~30[10][11] | ~3.5[8][10] | ~91[10][11] | Selective SIRT2 inhibitor.[8][10] |

Note: IC50 values can exhibit variability between different studies due to variations in assay conditions, substrate choice, and enzyme purity.

Signaling Pathway Context

Sirtuins are integral components of cellular signaling networks, sensing cellular energy status through the availability of NAD⁺.[2][3] When NAD⁺ levels are high, indicating an energy-replete state, sirtuins are active and deacetylate a multitude of protein substrates, thereby modulating their function. This process releases nicotinamide (NAM), which itself acts as a feedback inhibitor of sirtuin activity.[12]

Experimental Protocols: Sirtuin Activity and Inhibition Assays

The determination of IC50 values for compounds like this compound relies on robust in vitro enzymatic assays. A variety of methods are employed, including HPLC-based assays and continuous, enzyme-coupled fluorometric assays.[13][14][15] Below is a generalized protocol for a common fluorogenic assay.

Objective: To measure the inhibitory effect of this compound on the deacetylase activity of a specific sirtuin isoform (SIRT1, SIRT2, or SIRT3).

Materials:

-

Recombinant human SIRT1, SIRT2, or SIRT3 enzyme.

-

Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like AMC).

-

NAD⁺ solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (e.g., containing trypsin and nicotinamide) to stop the reaction and cleave the deacetylated fluorophore.

-

This compound compound dissolved in DMSO.

-

96-well microplate (black, for fluorescence readings).

-

Plate reader capable of fluorescence detection.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

-

Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD⁺.

-

Inhibitor Addition: Add the diluted this compound or vehicle control to the appropriate wells.

-

Enzyme Initiation: Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), allowing the deacetylation reaction to proceed.

-

Development: Stop the sirtuin reaction by adding the developer solution. The developer contains trypsin, which specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. Nicotinamide is often included to inhibit any further sirtuin activity.

-

Signal Detection: Incubate the plate at room temperature for a short period to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC-based substrates).

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data with the positive control (vehicle-treated) set to 100% activity and a strong inhibitor control set to 0% activity.

-

Plot the percentage of sirtuin activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound exhibits markedly limited inhibitory effects on SIRT1, SIRT2, and SIRT3, with IC50 values significantly higher than those of active, selective inhibitors.[8][9] Its primary utility in the field of sirtuin research is as a negative or inactive control in experiments involving its potent structural analog, AGK2.[8] This allows researchers to differentiate the biological effects resulting from specific SIRT2 inhibition by AGK2 from off-target or compound-related artifacts. For drug development professionals, this compound serves as an important benchmark for structure-activity relationship (SAR) studies, highlighting the chemical moieties critical for potent sirtuin inhibition. A thorough understanding of its inhibitory profile is essential for the accurate interpretation of experimental results and the rational design of novel sirtuin modulators.

References

- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT1–SIRT7 in Diabetic Kidney Disease: Biological Functions and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. cat.hitstructure.com [cat.hitstructure.com]

- 10. AGK2, A SIRT2 Inhibitor, Inhibits Hepatitis B Virus Replication In Vitro And In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 15. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]

The Significance of SIRT2 Inhibition in Parkinson's Disease Research: A Technical Guide on AK7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (α-syn) in Lewy bodies. While current therapies manage symptoms, there is a critical need for disease-modifying treatments. A promising therapeutic target that has emerged in recent years is Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. The small molecule AK7, a potent SIRT2 inhibitor, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the significance of AK7 in PD research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways. It is important to note that another compound, AGK7, is a structurally similar but inactive isomer of a SIRT2 inhibitor (AGK2) and is often used as a negative control in experiments.[1][2] This guide will focus on the active compound, AK7, and its therapeutic potential.

Core Mechanism of Action: SIRT2 Inhibition by AK7

AK7 exerts its neuroprotective effects primarily through the inhibition of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases.[3][4] SIRT2 is highly expressed in the brain and has been implicated in various cellular processes relevant to Parkinson's disease pathology, including the deacetylation of α-tubulin and α-synuclein.[5][6][7]

By inhibiting SIRT2, AK7 modulates these downstream pathways:

-

Increased α-tubulin Acetylation: SIRT2 is a known deacetylase of α-tubulin.[8][9][10] Its inhibition by AK7 leads to an increase in the acetylation of α-tubulin, which promotes microtubule stability.[4][5] Stable microtubules are crucial for essential neuronal functions such as axonal transport, which is often impaired in Parkinson's disease.

-

Modulation of Alpha-Synuclein Aggregation and Toxicity: SIRT2 can directly deacetylate α-synuclein at lysines 6 and 10.[6][7] This deacetylation is thought to render α-synuclein more prone to aggregation.[5][6][7] By inhibiting SIRT2, AK7 is proposed to maintain α-synuclein in a more acetylated state, which may reduce its propensity to misfold and aggregate, thereby mitigating its toxicity.[4][5][6] AK7 has been shown to ameliorate α-synuclein toxicity in vitro.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of AK7 in models of Parkinson's disease.

Table 1: In Vitro Efficacy of AK7

| Parameter | Value | Cell Model | Reference |

| SIRT2 Inhibition (IC50) | 33.8 ± 18.4 µM | Recombinant human SIRT2 | [4][11] |

| Neuroprotection against α-syn toxicity | Maximal protection at 12.5 µM | Differentiated LUHMES cells | [12] |

Table 2: In Vivo Efficacy of AK7 in the MPTP Mouse Model of Parkinson's Disease

| Parameter | Treatment Group | Outcome | Reference |

| Striatal Dopamine (DA) Levels | MPTP + AK7 (10 or 20 mg/kg) | Significant prevention of DA depletion compared to MPTP alone | [12] |

| Nigral Dopaminergic Neuron Count | MPTP + AK7 (10 or 20 mg/kg) | Significant prevention of dopaminergic neuron loss compared to MPTP alone | [12] |

| Motor Function (Beam Test) | MPTP + AK7 (10 or 20 mg/kg) | Improved performance compared to MPTP alone | [12] |

| Striatal MPP+ Levels | MPTP + AK7 (30 mg/kg) | No significant difference in MPP+ levels compared to MPTP alone | [12] |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow in AK7 research.

Detailed Experimental Protocols

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol is adapted from studies evaluating the neuroprotective effects of AK7.[12][13][14][15][16]

Objective: To induce a Parkinson's-like pathology in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and to assess the neuroprotective effects of AK7.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

MPTP-HCl (Sigma-Aldrich)

-

AK7

-

Sterile saline (0.9%)

-

Vehicle for AK7 (e.g., DMSO and saline)

-

Behavioral testing apparatus (e.g., beam)

-

HPLC system for dopamine analysis

-

Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

-

Stereology equipment

Procedure:

-

Animal Housing and Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

-

Drug Preparation:

-

Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh daily.

-

Dissolve AK7 in a suitable vehicle to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

-

-

Treatment Groups: Randomly assign mice to the following groups:

-

Vehicle control

-

MPTP + Vehicle

-

MPTP + AK7 (low dose)

-

MPTP + AK7 (high dose)

-

-

Dosing Regimen (Subacute):

-

Administer AK7 or its vehicle via intraperitoneal (i.p.) injection.

-

10 minutes after the first injection, administer MPTP (20 mg/kg, i.p.) or saline to the respective groups.

-

50 minutes after the MPTP injection, administer a second dose of AK7 or its vehicle.

-

Repeat this dosing regimen once daily for four consecutive days.

-

-

Behavioral Assessment:

-

Three days after the final MPTP injection, perform behavioral tests such as the beam test to assess motor coordination and balance. Record the time taken to traverse the beam and the number of foot slips.

-

-

Tissue Collection:

-

Five days after the final MPTP injection, euthanize the mice.

-

For neurochemical analysis, rapidly dissect the striata, snap-freeze in liquid nitrogen, and store at -80°C.

-

For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection.

-

-

Neurochemical Analysis:

-

Homogenize the striatal tissue and measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Immunohistochemistry and Stereology:

-

Section the brains using a cryostat.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons in the substantia nigra pars compacta (SNpc).

-

Quantify the number of TH-positive neurons using unbiased stereological methods.

-

In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)

This protocol provides a general framework for assessing the effect of compounds like AK7 on α-synuclein aggregation.[17][18]

Objective: To monitor the aggregation of α-synuclein in vitro and to determine the inhibitory or modulatory effects of AK7.

Materials:

-

Recombinant human α-synuclein protein

-

Thioflavin T (ThT)

-

96-well black plates with clear bottoms

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

AK7 and a vehicle control (e.g., DMSO)

-

Orbital shaker

Procedure:

-

Preparation of α-Synuclein:

-

Dissolve lyophilized α-synuclein in PBS to a final concentration of, for example, 70 µM.

-

Filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.

-

-

Preparation of Reagents:

-

Prepare a stock solution of ThT in PBS (e.g., 1 mM).

-

Prepare stock solutions of AK7 in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Setup:

-

In each well of the 96-well plate, add:

-

PBS to the final volume.

-

ThT to a final concentration of 25 µM.

-

AK7 at various concentrations (or vehicle control).

-

α-synuclein solution to initiate the aggregation.

-

-

Include controls such as α-synuclein with vehicle, and ThT in PBS alone (blank).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous orbital shaking to promote aggregation.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Plot the fluorescence intensity against time for each condition. The resulting curves will show a lag phase, an exponential growth phase, and a plateau phase, characteristic of amyloid fibril formation.

-

Analyze parameters such as the lag time, the maximum fluorescence intensity, and the aggregation rate to determine the effect of AK7 on α-synuclein aggregation.

-

Conclusion

The SIRT2 inhibitor AK7 represents a promising neuroprotective agent for Parkinson's disease. Its mechanism of action, centered on the inhibition of SIRT2 and the subsequent modulation of microtubule stability and α-synuclein aggregation, addresses key pathological features of the disease. The quantitative data from preclinical studies provide a strong rationale for its further development. The detailed experimental protocols and pathway diagrams included in this guide offer a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at validating and advancing SIRT2 inhibition as a therapeutic strategy for Parkinson's disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. The sirtuin-2 inhibitor AK7 is neuroprotective in models of Parkinson's disease but not amyotrophic lateral sclerosis and cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]

- 6. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. modelorg.com [modelorg.com]

- 15. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

AGK7: A Technical Guide for Researchers

Authored for professionals in research, science, and drug development, this document provides a comprehensive technical overview of AGK7, a crucial tool in the study of sirtuin biology and neurodegenerative disease.

Core Compound Identification

This compound is a chemical compound primarily utilized in scientific research as an inactive control for AGK2, a potent and selective inhibitor of Sirtuin 2 (SIRT2). Its structural similarity to AGK2, with a key difference in the position of a nitrogen atom in the quinoline group, renders it significantly less effective at inhibiting SIRT2, making it an ideal negative control for experiments investigating SIRT2-specific pathways.[1][2]

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 304896-21-7 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ | [2][3][4] |

| Molecular Weight | 434.3 g/mol | [2][3] |

| IUPAC Name | (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | [2] |

| Synonyms | SIRT2 Inhibitor, Inactive Control | [2][4] |

| Solubility | Soluble in DMSO to 1 mM (with warming), DMF: 0.2 mg/ml | [2][3] |

| Purity | >99% | [3] |

Mechanism of Action and Biological Role

This compound's primary role in research is to serve as an experimental control to validate that the observed effects of AGK2 are due to the specific inhibition of SIRT2 and not from off-target effects of the chemical scaffold.[1] While AGK2 is a potent inhibitor of SIRT2, this compound exhibits significantly diminished inhibitory activity.

Sirtuin Selectivity

The inhibitory activity of this compound against various sirtuin isoforms has been quantified through in vitro enzymatic assays, measuring the half-maximal inhibitory concentration (IC₅₀).

| Sirtuin Isoform | This compound IC₅₀ (µM) | AGK2 IC₅₀ (µM) | Reference(s) |

| SIRT1 | >50 | >40 | [2][4][6] |

| SIRT2 | >50 | 3.5 | [2][4][6] |

| SIRT3 | >5 | >40 | [2][4][6] |

Role in Signaling Pathways: SIRT2, α-Tubulin, and α-Synuclein

SIRT2 is a NAD⁺-dependent deacetylase that is predominantly located in the cytoplasm.[7] One of its key substrates is α-tubulin, a major component of microtubules. By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics.

In the context of neurodegenerative diseases like Parkinson's disease, SIRT2 activity has been linked to the aggregation of α-synuclein, a protein that is a major component of Lewy bodies found in the brains of patients. Inhibition of SIRT2 has been shown to rescue α-synuclein-mediated toxicity.[5] The use of this compound in these studies helps to confirm that the protective effects are a direct result of SIRT2 inhibition by AGK2.

Experimental Protocols

This compound is instrumental in validating findings from experiments using AGK2. Below are detailed methodologies for key experiments where this compound would be used as a negative control.

Western Blot for Acetylated α-Tubulin

This protocol is used to determine the effect of SIRT2 inhibition on the acetylation status of its substrate, α-tubulin.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or SH-SY5Y) in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of AGK2 and this compound in DMSO.

-

Treat cells with desired concentrations of AGK2, this compound, or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, Lys40). A primary antibody against total α-tubulin or a housekeeping protein (e.g., β-actin) should be used as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for α-Synuclein Aggregation

This protocol allows for the visualization of α-synuclein inclusions within cells.

1. Cell Culture and Treatment:

-

Plate cells (e.g., H4 neuroglioma cells) on glass coverslips in a 24-well plate.

-

Transfect cells with a plasmid expressing α-synuclein.

-

Treat cells with AGK2, this compound, or vehicle control.

2. Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Block with 10% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against α-synuclein overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Counterstain nuclei with DAPI.

4. Imaging:

-

Mount coverslips on slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

α-Synuclein Aggregation Assay (Thioflavin T)

This in vitro assay measures the aggregation of purified α-synuclein protein.

1. Preparation of α-Synuclein:

-

Purify recombinant human α-synuclein.

-

Prepare a monomeric solution of α-synuclein.

2. Aggregation Reaction:

-

In a 96-well plate, combine monomeric α-synuclein with a buffer solution.

-

Add AGK2, this compound, or vehicle control to the respective wells.

-

Include Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.

3. Measurement:

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity of ThT at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).

-

An increase in fluorescence indicates the formation of α-synuclein fibrils.

Conclusion

This compound is an indispensable tool for researchers studying the biological functions of SIRT2. Its structural similarity to the potent SIRT2 inhibitor AGK2, combined with its lack of significant inhibitory activity, makes it the gold standard for a negative control in a wide range of cellular and biochemical assays. The use of this compound ensures that the observed biological effects are specifically attributable to the inhibition of SIRT2, thereby increasing the rigor and reproducibility of scientific findings in fields such as neurodegeneration and cancer research.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. Identification of α-Synuclein Aggregation Inhibitors via High-Throughput Screening | Springer Nature Experiments [experiments.springernature.com]

- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for immunodetection of α-synuclein pathology in paraffin-embedded liver tissues from murine models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SirT2 (D4O5O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

AGK7: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Sirtuin Modulator AGK7

Introduction

This compound is a chemical compound frequently utilized in biomedical research, primarily as an inactive control for the potent and selective Sirtuin 2 (SIRT2) inhibitor, AGK2.[1][2] Structurally, this compound is an isomer of AGK2, differing only in the position of a nitrogen atom within the quinoline group.[2] This subtle structural difference renders this compound significantly less effective at inhibiting SIRT2, making it an ideal negative control to ensure that the observed biological effects of AGK2 are due to specific SIRT2 inhibition and not off-target effects of the chemical scaffold.[2] This guide provides a comprehensive overview of this compound's commercial availability, technical data, and its application in experimental protocols.

Commercial Availability

This compound is readily available for research purposes from several commercial suppliers. Researchers can procure this compound from the following vendors:

| Supplier | Product Name | Purity |

| APExBIO | This compound - Selective SIRT2 Inhibitor | High-purity |

| Fisher Scientific (distributing for Enzo Life Sciences) | This compound (SIRT2 inhibitor, inactive control) | ≥99% (HPLC) |

| MedchemExpress | This compound (SIRT2 Inhibitor, Inactive Control) | Not specified |

| TargetMol | This compound | Not specified |

| Cayman Chemical | This compound (SIRT2 Inhibitor (Inactive Control)) | ≥95% |

Technical Data

This compound is characterized by its limited inhibitory activity against sirtuins, particularly SIRT1 and SIRT2, when compared to its active counterpart, AGK2. The following table summarizes the available quantitative data on this compound's inhibitory concentrations.

| Target | IC50 (μM) | Reference |

| SIRT1 | >50 | [3][4] |

| SIRT2 | >50 | [3][4] |

| SIRT3 | >5 | [3][4] |

Chemical Properties:

| Property | Value |

| CAS Number | 304896-21-7 |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ |

| Molecular Weight | 434.3 g/mol |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

This compound's primary experimental application is as a negative control in studies investigating the effects of SIRT2 inhibition by AGK2. Below are detailed methodologies for key experiments where this compound is commonly used.

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of AGK2 on cell viability, with this compound serving as a crucial negative control to rule out non-specific toxicity.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

AGK2 and this compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AGK2 and this compound in culture medium. A vehicle control (DMSO) should also be prepared at the same final concentration as in the compound-treated wells.

-

Remove the existing medium and add 100 µL of the medium containing the desired concentrations of AGK2, this compound, or vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from wells with medium only. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for α-Tubulin Acetylation

This protocol determines the effect of SIRT2 inhibition by AGK2 on the acetylation of its substrate, α-tubulin. This compound is used to demonstrate that any observed increase in acetylation is due to specific SIRT2 inhibition.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

AGK2 and this compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of AGK2, this compound, and a vehicle control (DMSO) for the determined time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of this compound as an inactive control in the context of SIRT2 inhibition by AGK2 and the experimental workflows used to assess their effects.

Caption: Logical relationship of AGK2 and this compound in SIRT2 signaling.

Caption: General experimental workflow using this compound as a control.

Caption: Role of this compound as a control in α-synuclein aggregation studies.

References

An In-depth Technical Guide to AGK7: Safety, Handling, and Experimental Applications

This guide provides comprehensive technical information on AGK7, a crucial tool for researchers in neurodegenerative disease and cellular biology. It covers safety and handling protocols, detailed experimental methodologies, and the core signaling pathways associated with its molecular target, Sirtuin 2 (SIRT2).

Safety Data Sheet and Handling Information

While a formal Safety Data Sheet (SDS) is not publicly available, this section compiles essential safety and handling information from chemical suppliers. Researchers should always consult the supplier-specific SDS upon purchase and adhere to institutional safety guidelines.

General Safety and Handling: Safe handling of all chemical reagents is paramount in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated area.[1] In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water.[2]

Storage and Stability: Proper storage is critical to maintain the integrity and stability of this compound. For long-term storage, the powdered form should be kept at -20°C and is stable for at least two years.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[3] It is advisable to avoid repeated freeze-thaw cycles of stock solutions.

| Parameter | Value | Source(s) |

| Storage Temperature | -20°C (Powder) | [3] |

| Shipping Condition | Ambient Temperature | |

| Long-term Stability | ≥ 4 years (Powder) | - |

| DMSO Stock Stability | 6 months at -80°C, 2 weeks at 4°C | [3] |

Core Concepts and Mechanism of Action

This compound is a potent and cell-permeable chemical compound primarily utilized in scientific research as an inactive control for AGK2, a selective inhibitor of Sirtuin 2 (SIRT2). Structurally, this compound is an isomer of AGK2. Its utility lies in its structural similarity but significantly reduced inhibitory activity against SIRT2, which allows researchers to discern the specific effects of SIRT2 inhibition from any off-target effects of the chemical scaffold.

Chemical and Physical Properties:

| Property | Value | Source(s) |

| Chemical Name | (E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

| CAS Number | 304896-21-7 | [3] |

| Molecular Formula | C₂₃H₁₃Cl₂N₃O₂ | [3] |

| Molecular Weight | 434.27 g/mol | [3] |

| Solubility | Soluble in DMSO (to 1 mM with warming) |

Biological Activity: this compound is characterized by its lack of significant inhibitory activity against SIRT1 and SIRT2, with IC₅₀ values greater than 50 µM. This contrasts with its active counterpart, AGK2, which selectively inhibits SIRT2.

Signaling Pathways

This compound's relevance is understood through the lens of the SIRT2 signaling pathway. SIRT2 is a member of the sirtuin family of NAD⁺-dependent deacetylases, which are involved in a wide range of cellular processes, including metabolism, cell cycle regulation, and stress responses.[4][5] In the context of neurodegenerative diseases like Parkinson's, SIRT2 has been a key area of investigation.[6][7][8]

SIRT2 is predominantly found in the cytoplasm and deacetylates several non-histone proteins.[4][9] One of its major substrates is α-tubulin, a key component of microtubules.[9] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics.[9] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can stabilize microtubules.[7]

Another critical set of SIRT2 substrates are the Forkhead box O (FOXO) transcription factors, such as FOXO1 and FOXO3a.[6][7] Deacetylation of FOXO factors by SIRT2 can modulate their activity, influencing the expression of genes involved in apoptosis and oxidative stress response.[6][10] For instance, SIRT2-mediated deacetylation of FOXO3a can increase the levels of the pro-apoptotic protein Bim.[6] Therefore, inhibiting SIRT2 is a therapeutic strategy being explored to protect against neuronal cell death in neurodegenerative models.[6]

References

- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Sirtuins and Neurodegeneration [jneurology.com]

- 7. SIRT1 and SIRT2: emerging targets in neurodegeneration | EMBO Molecular Medicine [link.springer.com]

- 8. SIRT1 and SIRT2: emerging targets in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 10. SIRT2 Inhibition Results in Meiotic Arrest, Mitochondrial Dysfunction, and Disturbance of Redox Homeostasis during Bovine Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of AGK7 as a Negative Control in Cell Culture

Introduction

Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic homeostasis, and the response to oxidative stress.[1][2][3] Its involvement in the pathophysiology of neurodegenerative diseases and cancer has made it an attractive target for therapeutic intervention.[4][5] Small molecule inhibitors are vital tools for studying the function of enzymes like SIRT2. AGK2 is a cell-permeable, selective inhibitor of SIRT2.[6] However, a critical aspect of using small molecule inhibitors is distinguishing the intended "on-target" effects from unintended "off-target" effects.[7][8] To address this, AGK7, a structural isomer of AGK2, is employed as a negative control.[9][10] this compound is structurally very similar to AGK2 but is significantly less potent as a SIRT2 inhibitor, making it an ideal tool to validate that the observed cellular phenotype is a direct result of SIRT2 inhibition.[6][9][11]

Principle of Use

The fundamental principle behind using this compound as a negative control is to account for any biological effects caused by the chemical scaffold of the inhibitor molecule, independent of its interaction with the intended target (SIRT2). By comparing the effects of the active inhibitor (AGK2) with its inactive analog (this compound) and a vehicle control (e.g., DMSO), researchers can confidently attribute the observed changes to the specific inhibition of SIRT2. An ideal experimental outcome shows a significant effect with AGK2, while both this compound and the vehicle control show no, or negligible, effects compared to untreated cells.

Comparative Activity of AGK2 and this compound

The utility of this compound as a negative control stems from its dramatically lower inhibitory activity against sirtuins compared to its active counterpart, AGK2. The following table summarizes their half-maximal inhibitory concentrations (IC₅₀).

| Compound | Target | IC₅₀ Value | Selectivity Profile |

| AGK2 | SIRT2 | ~3.5 µM | Minimally affects SIRT1 or SIRT3 at concentrations > 40 µM.[6][9] |

| This compound | SIRT1 | > 50 µM | Lacks significant inhibitory activity against SIRT1 and SIRT2.[9][11] |

| SIRT2 | > 50 µM | Lacks significant inhibitory activity against SIRT1 and SIRT2.[9][11] | |

| SIRT3 | > 5 µM | Shows weak inhibition of SIRT3 at high concentrations.[9][11] |

Experimental Protocols

1. Reagent Preparation and Storage

Proper handling and storage of this compound are critical for reliable experimental results.

-

Reconstitution: this compound is typically supplied as a crystalline solid.[9] To prepare a stock solution, reconstitute the powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving 4.34 mg of this compound (Molecular Weight: 434.3 g/mol ) in 1 mL of DMSO.

-

Solubility: Note that solubility can be limited. Sonication may be recommended to fully dissolve the compound.[11] Published solubility data indicates approximately 0.5 mg/mL (1.15 mM) in DMSO.[9][11]

-

Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage (up to one year).[11] Avoid repeated freeze-thaw cycles. The solid powder can be stored at -20°C for several years.[9]

2. General Protocol for Cell Treatment

This protocol outlines the general steps for using this compound as a negative control in a typical cell culture experiment. The final concentration of this compound should match the concentration of the active inhibitor (AGK2) being used.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.

-

Experimental Groups: Prepare the following experimental groups:

-

Untreated Control (media only)

-

Vehicle Control (e.g., DMSO at the same final concentration as in the AGK2/AGK7-treated wells)

-

Active Inhibitor (AGK2 at the desired final concentration)

-

Negative Control (this compound at the same final concentration as AGK2)

-

-

Treatment: The following day, remove the culture medium and replace it with fresh medium containing the respective treatments. For example, if using AGK2 at a final concentration of 10 µM, the this compound group should also be treated with 10 µM this compound, and the vehicle control should contain the corresponding percentage of DMSO (e.g., 0.1% if the stock was 10 mM).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific assay and cellular process being investigated.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting, immunofluorescence, cell viability assays, or gene expression analysis.

3. Example Protocol: Western Blot for α-Tubulin Acetylation

SIRT2 is a major cytoplasmic deacetylase, and one of its key substrates is α-tubulin.[6] Inhibition of SIRT2 by AGK2 leads to an increase in acetylated α-tubulin. This compound should not produce this effect.

-

Cell Treatment: Seed a suitable cell line (e.g., HeLa, H4) in 6-well plates. Treat the cells as described in the "General Protocol for Cell Treatment" with a vehicle, 10 µM AGK2, and 10 µM this compound for 12-24 hours.

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with a protease and deacetylase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) as a normalization control.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Expected Outcome: A significant increase in the acetylated-α-tubulin signal should be observed in the AGK2-treated sample compared to the vehicle and this compound-treated samples. The this compound lane should appear similar to the vehicle control.

Visualizations

Caption: Logic of using this compound to distinguish on-target vs. off-target effects.

Caption: AGK2 inhibits SIRT2-mediated deacetylation; this compound does not.

Caption: Experimental workflow for using this compound as a negative control.

References

- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 3. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 4. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. apexbt.com [apexbt.com]

- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound, structural isomer of AGK2 (CAS 304896-21-7) | Abcam [abcam.com]

- 11. This compound | Sirtuin | TargetMol [targetmol.com]

Application Notes and Protocols for AGK7 in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGK7 is a structural isomer of AGK2, a potent and selective inhibitor of Sirtuin 2 (SIRT2).[1] SIRT2 is an NAD dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic homeostasis.[2][3] this compound serves as an essential negative control in experiments investigating the effects of SIRT2 inhibition by AGK2. Due to its structural similarity to AGK2 but lack of significant inhibitory activity against SIRT2, this compound helps to distinguish the specific effects of SIRT2 inhibition from off-target effects of the chemical scaffold.[1] These application notes provide recommended working concentrations for this compound, detailed protocols for its use in common in vitro assays, and visual representations of the relevant biological pathways and experimental workflows.

Recommended Working Concentrations

The recommended working concentration for this compound as an inactive control should mirror the concentration of the active compound, AGK2, being used in the experiment. This ensures that any observed effects are due to the specific activity of AGK2 and not due to the presence of the chemical scaffold itself. The effective concentration of AGK2 typically ranges from 1 µM to 10 µM, though dose-response studies may extend this range.[2] Therefore, a similar concentration range is recommended for this compound.

It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Quantitative Data Summary

The following table summarizes the recommended working concentrations for this compound when used as a negative control in various in vitro applications. As this compound is an inactive control, the expected outcome is no significant effect compared to the vehicle control.

| Cell Line | Assay Type | This compound Concentration (µM) | Treatment Duration | Expected Outcome |

| General | Cell Viability (MTT) | 1 - 10 | 24 - 72 hours | No significant change in cell viability |

| General | Western Blot | 1 - 10 | 4 - 24 hours | No significant change in the acetylation of SIRT2 substrates (e.g., α-tubulin) |

| SH-SY5Y (Neuroblastoma) | Cytotoxicity | Up to 20 | 24 hours | No significant cytotoxicity observed at lower concentrations |

| BV2 (Microglia) | Inflammatory Response | 1 - 10 | 24 hours | No significant effect on inflammatory markers |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on cell viability and proliferation, where it is expected to show no significant activity.

Materials:

-

Cells of interest

-

96-well cell culture plates

-